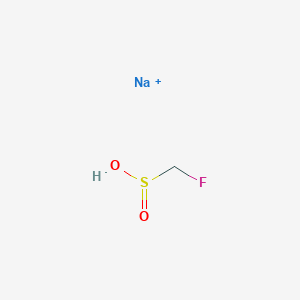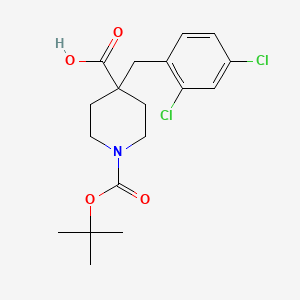![molecular formula C39H49N5O5S2 B12284261 tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B12284261.png)
tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate is a complex organic compound with potential applications in various fields of scientific research. Its structure includes multiple functional groups, making it a versatile molecule for chemical reactions and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate involves multiple steps. One common method includes the reaction of Boc anhydride with ethanol, followed by the addition of 70% aqueous ammonia solution. The reaction mixture is stirred at 0°C for an hour and then at room temperature for 18 hours. The product is purified by recrystallization from hexane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure allows it to interact with various biological molecules, making it a useful tool for biochemical studies.
Medicine
In medicine, the compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a candidate for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it valuable for manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound’s functional groups allow it to form covalent bonds with these targets, leading to changes in their activity and function. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
tert-Butyl carbamate: A simpler compound with similar functional groups.
tert-Butyl N-(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)carbamate: Another compound with a similar structure but different biological activity.
Uniqueness
tert-Butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate is unique due to its complex structure and multiple functional groups. This allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C39H49N5O5S2 |
|---|---|
Molecular Weight |
732.0 g/mol |
IUPAC Name |
tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C39H49N5O5S2/c1-38(2,3)49-37(48)43-31(35(46)41-24-23-40-33(45)22-14-13-21-32-34-30(25-50-32)42-36(47)44-34)26-51-39(27-15-7-4-8-16-27,28-17-9-5-10-18-28)29-19-11-6-12-20-29/h4-12,15-20,30-32,34H,13-14,21-26H2,1-3H3,(H,40,45)(H,41,46)(H,43,48)(H2,42,44,47) |
InChI Key |
YNCRGAOYSJBHNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclopentene-1-methanol, 4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-, 1-(dihydrogen phosphate), (1S,4R)-](/img/structure/B12284201.png)
![2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]propanoic acid](/img/structure/B12284209.png)




![5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B12284238.png)
![4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12284245.png)
![2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B12284248.png)
![3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12284255.png)



